2-Bromo-3,4-dihydroxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3,4-dihydroxybenzaldehyde is an organic compound with the molecular formula C7H5BrO3. It is a brominated derivative of dihydroxybenzaldehyde and is known for its diverse applications in organic synthesis and medicinal chemistry .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Bromo-3,4-dihydroxybenzaldehyde are not fully understood. It is known that brominated derivatives of hydroxybenzaldehydes can interact with various enzymes and proteins. For example, 5-Bromo-3,4-dihydroxybenzaldehyde has been shown to inhibit the phosphorylation of Smad2, a protein involved in the TGF-β pathway .
Cellular Effects
Its close relative, 5-Bromo-3,4-dihydroxybenzaldehyde, has been shown to have anti-inflammatory and anti-diabetic effects . It can protect endothelial cells from apoptosis caused by high glucose treatment .
Molecular Mechanism
Studies on similar compounds suggest that it may exert its effects through interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that brominated derivatives of hydroxybenzaldehydes can have long-term effects on cellular function .
Dosage Effects in Animal Models
Related compounds have been shown to have dose-dependent effects .
Metabolic Pathways
It is known that brominated derivatives of hydroxybenzaldehydes can interact with various enzymes and cofactors .
Transport and Distribution
It is known that brominated derivatives of hydroxybenzaldehydes can interact with various transporters and binding proteins .
Subcellular Localization
It is known that brominated derivatives of hydroxybenzaldehydes can be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,4-dihydroxybenzaldehyde typically involves the bromination of 3,4-dihydroxybenzaldehyde. One common method includes the use of bromine in an aqueous solution, followed by purification through recrystallization . Another approach involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dimethylformamide (DMF) .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a controlled temperature and pH, which are crucial for the selective bromination of the dihydroxybenzaldehyde .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form 2-bromo-3,4-dihydroxybenzyl alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products:
Oxidation: 2-Bromo-3,4-dihydroxybenzoic acid.
Reduction: 2-Bromo-3,4-dihydroxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-Bromo-3,4-dihydroxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound has been studied for its potential anti-inflammatory and antioxidant properties.
Industry: It is utilized in the production of dyes, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-3,4-dihydroxybenzaldehyde involves its interaction with various molecular targets:
Wnt/β-Catenin Pathway: The compound activates the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and differentiation.
Autophagy Pathway: It induces autophagy by increasing the levels of autophagic vacuoles and regulatory proteins such as Atg7, Atg5, Atg16L, and LC3B.
TGF-β Pathway: The compound inhibits the TGF-β pathway, which is involved in the regulation of cell growth and differentiation.
Comparison with Similar Compounds
3-Bromo-4,5-dihydroxybenzaldehyde: Known for its protective effects against oxidative stress and inflammation.
5-Bromo-3,4-dihydroxybenzaldehyde: Exhibits anti-inflammatory properties and is used in the treatment of diabetic retinopathy.
Uniqueness: 2-Bromo-3,4-dihydroxybenzaldehyde is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its ability to modulate multiple signaling pathways makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-bromo-3,4-dihydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO3/c8-6-4(3-9)1-2-5(10)7(6)11/h1-3,10-11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOCITAVBWSYRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)Br)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4815-97-8 |
Source
|
Record name | 2-bromo-3,4-dihydroxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.